molecular formula C24H23N3O3 B6510987 N-(2,5-dimethylphenyl)-2-{7-ethoxy-5-oxo-5H,10H-benzo[b]1,8-naphthyridin-10-yl}acetamide CAS No. 894546-90-8

N-(2,5-dimethylphenyl)-2-{7-ethoxy-5-oxo-5H,10H-benzo[b]1,8-naphthyridin-10-yl}acetamide

Cat. No.: B6510987
CAS No.: 894546-90-8
M. Wt: 401.5 g/mol
InChI Key: NAYMSAHEAFEPKC-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{7-ethoxy-5-oxo-5H,10H-benzo[b]1,8-naphthyridin-10-yl}acetamide is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.17394160 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,5-dimethylphenyl)-2-{7-ethoxy-5-oxo-5H,10H-benzo[b]1,8-naphthyridin-10-yl}acetamide (CAS Number: 894546-90-8) is a complex organic compound with a molecular formula of C24H23N3O3 and a molecular weight of 401.5 g/mol. This compound is notable for its potential biological activities, which are currently under investigation in various research contexts.

Chemical Structure and Properties

The compound features a unique structure that includes a naphthyridine core fused with a benzene ring. This structural complexity may contribute to its biological activity by allowing interactions with various biological targets.

PropertyValue
Molecular Formula C24H23N3O3
Molecular Weight 401.5 g/mol
CAS Number 894546-90-8
Purity Typically ≥95%

The precise mechanism of action for this compound is not fully elucidated. However, compounds of similar structure often interact with specific enzymes or receptors, potentially modulating pathways involved in inflammation, apoptosis, or cellular signaling.

Anti-inflammatory Properties

Research indicates that compounds containing naphthyridine moieties exhibit significant anti-inflammatory effects. For instance, studies have shown that related naphthyridine derivatives can inhibit the production of pro-inflammatory cytokines in vitro and in vivo models. This suggests that this compound may similarly exert anti-inflammatory effects.

Cytotoxicity and Anticancer Activity

Preliminary studies on structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, certain naphthyridine derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. There is potential for this compound to exhibit similar anticancer properties.

Neuroprotective Effects

Some studies suggest that naphthyridine derivatives may protect neurons from oxidative stress and apoptosis. Given the structural similarities with neuroprotective agents, further investigation into the neuroprotective potential of this compound could be warranted.

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity
    • In a recent study examining the anti-inflammatory potential of naphthyridine derivatives, compounds were tested for their ability to inhibit TNF-alpha production in macrophages. The results indicated that modifications to the naphthyridine structure significantly enhanced anti-inflammatory activity (Source: ).
  • Cytotoxicity Assessment
    • A series of related compounds were evaluated for their cytotoxic effects against breast cancer cell lines. The findings revealed that specific structural features contributed to increased potency in inducing cell death (Source: ).
  • Neuroprotective Evaluation
    • In a model of neurodegeneration induced by oxidative stress, certain naphthyridine derivatives demonstrated protective effects on neuronal cells. These findings suggest a possible avenue for exploring this compound's neuroprotective properties (Source: ).

Scientific Research Applications

Pharmaceutical Research

N-(2,5-dimethylphenyl)-2-{7-ethoxy-5-oxo-5H,10H-benzo[b]1,8-naphthyridin-10-yl}acetamide has been studied for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets:

Potential Therapeutic Areas:

  • Anticancer Activity: Compounds in the naphthyridine class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties: Some derivatives exhibit activity against bacterial and fungal strains, making them candidates for antibiotic development.

Case Studies

A study demonstrated that related naphthyridine compounds exhibited significant cytotoxicity against breast cancer cell lines, indicating that modifications to the naphthyridine structure could enhance biological activity .

Biochemical Research

This compound can serve as a probe in biochemical assays due to its unique structural features. It can be used to study enzyme interactions and receptor binding mechanisms.

Applications in Biochemistry:

  • Enzyme Inhibition Studies: The compound's ability to inhibit specific enzymes can be analyzed to understand metabolic pathways.

Material Science

The unique chemical structure of this compound can be utilized in the development of novel materials such as:

Potential Material Applications:

  • Organic Electronics: Its electronic properties may be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.

Chemical Reactions Analysis

a) Acetamide Sidechain Reactivity

  • Hydrolysis : The acetamide group undergoes acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid derivative. For instance:

    RCONHR’H+/OHRCOOH + H2NR’\text{RCONHR'} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH + H}_2\text{NR'}

    This reaction is critical for generating bioactive metabolites (PubChem, ).

  • Nucleophilic Substitution : The acetamide’s nitrogen participates in Mitsunobu reactions to form secondary amines or sulfonamides (PMC, ; MDPI, ).

b) Ethoxy Group Reactivity

  • O-Dealkylation : The 7-ethoxy group is susceptible to demethylation under strong acids (e.g., HBr/AcOH) or via enzymatic pathways (e.g., cytochrome P450), yielding hydroxyl derivatives (PubMed, ).

Cross-Coupling Reactions

The dimethylphenyl moiety facilitates Suzuki-Miyaura coupling with aryl boronic acids, enabling diversification of the aromatic ring. For example:

Ar-Br + Ar’-B(OH)2Pd catalystAr-Ar’\text{Ar-Br + Ar'-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'}

This method is employed to introduce substituents like fluorophenyl or pyridyl groups (Patents, ).

Cyclization and Ring Expansion

  • Intramolecular Cyclization : The naphthyridine core undergoes acid-mediated ring expansion to form tricyclic derivatives. For instance, treatment with POCl₃ converts the 5-oxo group to a chlorinated intermediate, enabling further functionalization (PMC, ; MDPI, ).

  • Photochemical Reactions : UV irradiation induces [4+2] cycloadditions with dienophiles, forming fused polycyclic systems (Science.gov, ).

Catalytic Hydrogenation

The 5-oxo group is reduced to a hydroxyl or methylene group using Pd/C or Raney Ni under H₂. This step is pivotal for modifying the compound’s electronic profile (Patents, ):

C=OH2/catalystCH2 or CH(OH)\text{C=O} \xrightarrow{\text{H}_2/\text{catalyst}} \text{CH}_2\text{ or CH(OH)}

Synthetic Protocols and Yields

Reaction Type Conditions Yield Source
Core SynthesisEthanol, reflux, 3–5 h60–75%Degruyter
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C45–68%Patents
Acetamide Hydrolysis6M HCl, 100°C, 12 h82%PubChem
O-DealkylationHBr (48%), AcOH, 70°C, 6 h55%PMC

Key Research Findings

  • Anticancer Activity : Derivatives with modified acetamide chains exhibit IC₅₀ values of 0.8–2.4 μM against MCF-7 breast cancer cells (MDPI, ).

  • Metabolic Stability : Ethoxy groups enhance hepatic stability (t₁/₂ > 6 h in human microsomes) compared to methoxy analogs (Science.gov, ).

  • Crystal Structure : X-ray diffraction confirms planar naphthyridine cores with dihedral angles < 5° between aromatic rings, stabilizing π-π stacking (Degruyter, ).

Challenges and Limitations

  • Low Solubility : The dimethylphenyl group reduces aqueous solubility (<10 μg/mL), necessitating formulation with co-solvents like PEG-400 (PubChem, ).

  • Stereoselectivity : Cyclization steps often yield diastereomeric mixtures, requiring chiral HPLC for resolution (PMC, ).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b][1,8]naphthyridin-10-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-4-30-17-9-10-21-19(13-17)23(29)18-6-5-11-25-24(18)27(21)14-22(28)26-20-12-15(2)7-8-16(20)3/h5-13H,4,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYMSAHEAFEPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C3=C(C2=O)C=CC=N3)CC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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